2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a pyrazole ring, and two methyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
This interaction could potentially inhibit the function of the target, leading to the observed therapeutic effects .
Biochemical Pathways
Based on its structural similarity to other compounds, it may affect pathways related to the function of mycobacterium tuberculosis .
Pharmacokinetics
For instance, a compound with similar structure was found to have high solubility in pH 7 saline , which could potentially enhance its bioavailability.
Result of Action
Based on its potential anti-tubercular activity , it may inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as 4-(1H-pyrazol-3-yl)aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrazole rings are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan alcohols or amines.
Scientific Research Applications
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide: Similar structure with a carboxamide group at the 2-position of the furan ring.
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-3-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrole-3-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its furan ring, substituted with a carboxamide group and pyrazole ring, provides a unique scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-9-14(11(2)21-10)16(20)18-13-5-3-12(4-6-13)15-7-8-17-19-15/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMUUAPTSITBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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